Chemical structure and properties of Phenyl-d5-(9H-purin-6-yl)amine
Chemical structure and properties of Phenyl-d5-(9H-purin-6-yl)amine
The following technical guide details the chemical structure, synthesis, and analytical applications of Phenyl-d5-(9H-purin-6-yl)amine (also known as N⁶-Phenyladenine-d₅ ). This document is structured for researchers requiring high-purity internal standards for mass spectrometry and metabolic profiling of cytokinin analogs.
Synthesis, Properties, and Analytical Applications[1]
Executive Summary
Phenyl-d5-(9H-purin-6-yl)amine is a stable isotope-labeled analog of N⁶-phenyladenine, a synthetic cytokinin with potent biological activity in plant signaling and potential kinase inhibitory effects in mammalian systems. Its primary utility lies in LC-MS/MS bioanalysis , where it serves as an Internal Standard (IS). The deuterium labeling (d5) on the phenyl ring provides a +5 Da mass shift, ensuring chromatographic co-elution with the analyte while preventing spectral crosstalk, thereby enabling precise quantification in complex matrices like plant extracts or plasma.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound consists of a purine core substituted at the N⁶ position with a perdeuterated phenyl ring. The high isotopic purity (>99 atom % D) is critical to minimize the contribution of M+0 isotopologues that could interfere with the quantification of the unlabeled parent drug.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | Phenyl-d5-(9H-purin-6-yl)amine |
| Synonyms | N⁶-Phenyladenine-d₅; 6-Anilinopurine-d₅ |
| Molecular Formula | C₁₁H₄D₅N₅ |
| Molecular Weight | 216.25 g/mol |
| Exact Mass ([M+H]⁺) | 217.25 Da |
| Parent Compound CAS | 1210-66-8 (Unlabeled) |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Ethanol; insoluble in Water |
| pKa (Calculated) | ~3.8 (N1), ~9.8 (N9-H) |
| Appearance | White to off-white crystalline solid |
Synthesis & Quality Control
The synthesis follows a nucleophilic aromatic substitution (SɴAr) pathway. The reaction utilizes 6-chloropurine as the electrophile and aniline-d₅ as the nucleophile. This route is preferred over direct deuteration of phenyladenine to ensure regiospecificity and high isotopic incorporation.
3.1. Synthetic Protocol[2][3][4]
-
Reagents: 6-Chloropurine (1.0 eq), Aniline-d₅ (1.1 eq), Triethylamine (TEA, 1.5 eq) or N,N-Diisopropylethylamine (DIPEA).[1]
-
Solvent: n-Butanol (anhydrous).
-
Reaction: Reflux at 100–110°C for 6–8 hours under an inert atmosphere (N₂).
-
Workup: Cool to room temperature. The product often precipitates directly. If not, reduce volume in vacuo and add cold water.[1]
-
Purification: Recrystallization from Ethanol/Water (9:1) to remove unreacted aniline-d₅ and chloride salts.
3.2. Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for the production of Phenyl-d5-(9H-purin-6-yl)amine via nucleophilic aromatic substitution.
3.3. Quality Control Parameters
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¹H-NMR (DMSO-d₆): Must show characteristic purine protons (s, 1H at ~8.2 ppm; s, 1H at ~8.4 ppm) and absence of phenyl ring protons (7.0–7.6 ppm), confirming d5-labeling.
-
HRMS: Confirm [M+H]⁺ at m/z 217.25.
-
Isotopic Purity: M+0 (unlabeled) contribution should be <0.5% to prevent interference.
Analytical Application: LC-MS/MS Internal Standard
The primary application of this compound is as an Internal Standard (IS) for the quantification of N⁶-phenyladenine in biological matrices. Its physicochemical properties (retention time, ionization efficiency) mimic the analyte, while the mass difference allows spectral resolution.[1]
4.1. Sample Preparation (General Protocol)
-
Matrix: Plasma, cell lysate, or plant tissue homogenate.[1]
-
Spiking: Add 10 µL of Phenyl-d5-(9H-purin-6-yl)amine working solution (e.g., 100 ng/mL in Methanol) to 100 µL of sample.
-
Extraction: Protein precipitation using cold Acetonitrile (1:3 v/v) or Solid Phase Extraction (SPE) using HLB cartridges.
-
Reconstitution: Evaporate supernatant and reconstitute in Mobile Phase A/B (90:10).
4.2. LC-MS/MS Conditions[5]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[6]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode ([M+H]⁺).
4.3. MRM Transitions (Quantification)
The fragmentation pattern of N⁶-substituted adenines typically involves the cleavage of the N⁶-substituent or the loss of the purine ring. For the d5-analog, the mass shift is located on the phenyl ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| N⁶-Phenyladenine (Analyte) | 212.1 | 136.1 | 25 | Loss of Phenyl group (C₆H₅) |
| Phenyl-d5-(9H-purin-6-yl)amine (IS) | 217.1 | 136.1 | 25 | Loss of Phenyl-d5 group (C₆D₅) |
Note: The product ion m/z 136.1 corresponds to the protonated adenine core, which is common to both the analyte and the IS. The specificity is achieved via the precursor ion selection.
4.4. Analytical Logic Diagram
Figure 2: Workflow for using Phenyl-d5-(9H-purin-6-yl)amine as an Internal Standard to normalize extraction efficiency and matrix effects.
Biological Context (Parent Compound)[10][11]
While the d5-variant is an analytical tool, understanding the parent compound (N⁶-Phenyladenine ) is essential for interpreting results.
-
Cytokinin Activity: N⁶-Phenyladenine belongs to the aromatic cytokinin class. It promotes cell division and differentiation in plants by binding to histidine kinase receptors (CRE1/AHK4).
-
Mammalian Targets: N⁶-substituted purines are often investigated as kinase inhibitors. The phenyl group provides hydrophobic interactions within the ATP-binding pocket of enzymes such as CDK (Cyclin-Dependent Kinases) or adenosine receptors.
-
Metabolic Stability: The deuterated analog (d5) may also be used in in vitro metabolic stability studies (microsomal incubation) to investigate the "Deuterium Isotope Effect" (DIE). If metabolic clearance involves oxidation of the phenyl ring, the d5-analog will show a reduced clearance rate compared to the parent, helping to identify metabolic "soft spots."
References
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PubChem. (n.d.). 8-phenyl-9H-purin-6-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Krivosheev, D. M., et al. (2012).[1] N6-Benzyladenine derivatives: Cytokinin activity and synthesis. Doklady Biochemistry and Biophysics. (Contextual grounding for N6-substituted adenine synthesis).
-
Savelieva, E. M., et al. (2018).[1] Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico.[1] bioRxiv. Retrieved from [Link]
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Hocek, M., & Holý, A. (1995).[1] A Facile Synthesis of 6-Cyanopurine Bases.[2] (Provides foundational chemistry for 6-chloropurine reactivity). Retrieved from [Link]
Sources
- 1. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
